molecular formula C15H15Cl2N3 B3078197 3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride CAS No. 1049791-81-2

3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride

Cat. No. B3078197
CAS RN: 1049791-81-2
M. Wt: 308.2 g/mol
InChI Key: FWOLBQAWTDXCBO-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride” is a complex organic molecule. It is related to the class of compounds known as tryptamines . Tryptamines are a group of compounds that include neurotransmitters and psychedelic substances. They have a core structure that consists of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a pyridine ring, which is a six-membered ring containing one nitrogen atom . The compound also contains an aminoethyl group, which consists of an ethyl group (a two-carbon chain) attached to an amino group .

Scientific Research Applications

Neurotransmitter and Behavioral Modulation

Antioxidant Properties

Nanogel Systems

Safety and Hazards

The safety data sheet for tryptamine hydrochloride, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.ClH/c16-11-3-4-14-13(8-11)12(5-6-17)15(19-14)10-2-1-7-18-9-10;/h1-4,7-9,19H,5-6,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOLBQAWTDXCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride
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3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride
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3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride
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